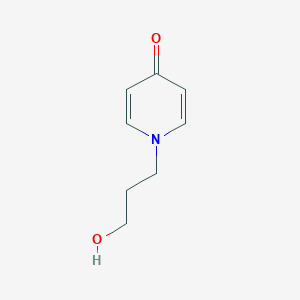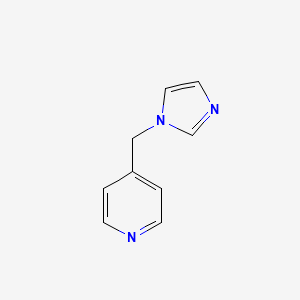
4-((1H-imidazol-1-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-pyridylmethyl bromide and imidazole in the presence of a base like sodium hydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-imidazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole or pyridine derivatives .
Applications De Recherche Scientifique
4-((1H-imidazol-1-yl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, including GABA receptor modulation and anti-inflammatory effects.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
4-((1H-imidazol-1-yl)methyl)pyridine is unique due to its dual functionality, combining the properties of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
4-(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2 |
Clé InChI |
SQVMDVNVWYRZFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CN2C=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

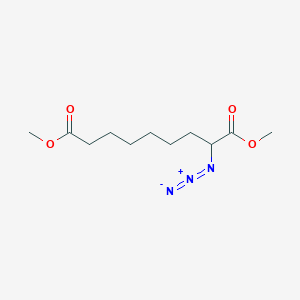
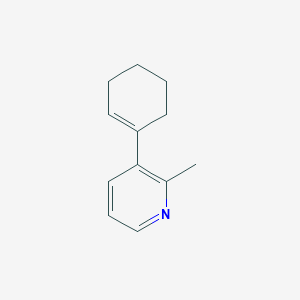
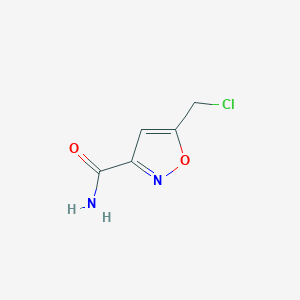
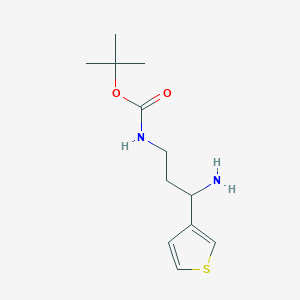

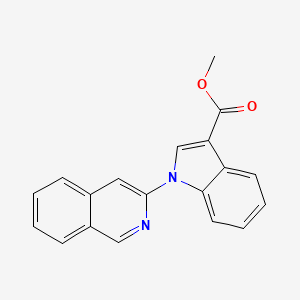
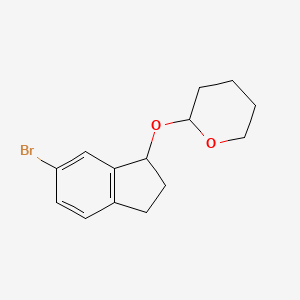
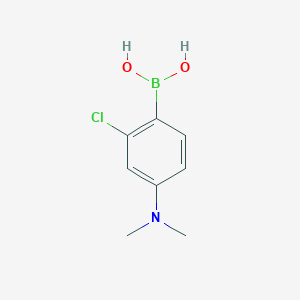

![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
![Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B8683420.png)
![5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8683427.png)
